Introduction: Unveiling a Key Synthetic Intermediate
Introduction: Unveiling a Key Synthetic Intermediate
An In-depth Technical Guide to 3-Methoxy-5-methylbenzoic acid
In the landscape of medicinal chemistry and organic synthesis, the utility of a molecule is often defined by its structural functionality and reactivity. 3-Methoxy-5-methylbenzoic acid, identified by the CAS number 62089-34-3 , stands out as a significant chemical intermediate.[1][2][3][4][5] It is a substituted benzoic acid derivative whose unique arrangement of methoxy, methyl, and carboxylic acid groups provides a versatile scaffold for constructing more complex molecular architectures.[2] While not an active pharmaceutical ingredient (API) itself, its importance lies in its role as a foundational building block, particularly in the synthesis of novel drug candidates targeting a range of therapeutic areas. This guide offers an in-depth examination of its properties, synthesis, analytical characterization, and applications for professionals in research and drug development.
Core Physicochemical & Structural Properties
The compound's physical and chemical characteristics are fundamental to its application in synthesis, determining its solubility, reactivity, and handling requirements. These properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 62089-34-3 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₀O₃ | [1][2][3] |
| Molecular Weight | 166.17 g/mol | [1][2] |
| Melting Point | 130-131 °C | [1] |
| Boiling Point | 311.5 ± 22.0 °C (Predicted) | [1][5] |
| Density | 1.168 ± 0.06 g/cm³ | [1] |
| Flash Point | 127 °C | [1][5] |
| pKa | 4.15 ± 0.10 | [1] |
| XLogP3 | 1.70180 | [1] |
| Synonyms | Benzoic acid, 3-methoxy-5-methyl-; m-Anisic acid, 5-methyl-; 3-Methyl-5-methoxybenzoic acid | [1] |
Strategic Synthesis: A Methodological Approach
The synthesis of 3-Methoxy-5-methylbenzoic acid can be approached from several precursors. A common and reliable strategy in a laboratory setting involves the selective methylation of the corresponding phenolic precursor, 3-hydroxy-5-methylbenzoic acid. This process underscores a fundamental transformation in organic synthesis: the protection or modification of a hydroxyl group to alter the electronic and steric properties of the molecule, thereby guiding subsequent reactions.
Diagram: General Synthesis Workflow
Caption: Workflow for the synthesis of 3-Methoxy-5-methylbenzoic acid.
Experimental Protocol: Williamson Ether Synthesis
This protocol details the methylation of 3-hydroxy-5-methylbenzoic acid. The choice of a base like potassium carbonate is critical; it is strong enough to deprotonate the phenolic hydroxyl group, which is more acidic than the carboxylic acid proton in this context, but mild enough to prevent unwanted side reactions. Dimethyl sulfate serves as an efficient and cost-effective methyl source.
Materials:
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3-hydroxy-5-methylbenzoic acid
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Anhydrous potassium carbonate (K₂CO₃)
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Dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous acetone
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Hydrochloric acid (1 M HCl)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Deionized water
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-hydroxy-5-methylbenzoic acid (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone to form a slurry.
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Reagent Addition: While stirring vigorously, slowly add dimethyl sulfate (1.2 eq) to the mixture at room temperature. Causality Note: The slow addition of the alkylating agent helps to control the exothermic nature of the reaction and minimize potential side reactions.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The choice of acetone as a solvent is strategic due to its appropriate boiling point for the reaction and its ability to dissolve the reactants.
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Workup - Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and water.
-
Workup - Acidification: Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2. This step is crucial to protonate the carboxylate salt, rendering the final product insoluble in the aqueous phase and soluble in the organic phase.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into the ethyl acetate layer. Wash the organic layer sequentially with deionized water and brine. Trustworthiness Note: The brine wash helps to remove residual water from the organic layer, improving the efficiency of the subsequent drying step.
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Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo to yield the crude product.
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Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-Methoxy-5-methylbenzoic acid as a crystalline solid. Characterize the final product by melting point determination and spectroscopic methods.
Analytical Profile: Spectroscopic Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step. Spectroscopic analysis provides a molecular fingerprint.
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic protons (3H) with distinct splitting patterns. - Methoxy group singlet (~3.8 ppm, 3H). - Methyl group singlet (~2.3 ppm, 3H). - Carboxylic acid proton singlet (broad, >10 ppm, 1H). |
| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (~170 ppm). - Aromatic carbons (6C) with distinct chemical shifts influenced by substituents. - Methoxy carbon (~55 ppm). - Methyl carbon (~21 ppm). |
| FT-IR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). - C=O stretch from the carboxylic acid (~1700 cm⁻¹). - C-O stretches from the ether and acid (~1200-1300 cm⁻¹). - Aromatic C=C stretches (~1450-1600 cm⁻¹). |
| Mass Spec (MS) | - Molecular ion peak [M]⁺ corresponding to the molecular weight (166.17). |
Applications in Drug Discovery and Development
3-Methoxy-5-methylbenzoic acid is not merely a laboratory curiosity; it is a valuable scaffold in medicinal chemistry. Its functional groups offer three key points for chemical modification, allowing scientists to systematically alter the molecule to explore structure-activity relationships (SAR).
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Carboxylic Acid: This group can be readily converted into esters, amides, or other functional groups, which is a common strategy for modulating a drug candidate's solubility, metabolic stability, and binding affinity to a biological target.
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Methoxy Group: The -OCH₃ group is an important hydrogen bond acceptor and can influence the molecule's conformation and electronic properties. It can also be a site for metabolic attack, and its presence or absence can fine-tune a compound's pharmacokinetic profile.
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Aromatic Ring: The benzene ring can be further functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of diverse substituents to optimize pharmacological activity.
This versatility makes it a precursor in the synthesis of anti-inflammatory, analgesic, cardiovascular, and central nervous system (CNS) drug candidates.[6]
Diagram: Role in the Drug Discovery Pipeline
Caption: The role of 3-Methoxy-5-methylbenzoic acid in a typical drug discovery workflow.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount. 3-Methoxy-5-methylbenzoic acid should be handled in a well-ventilated area, and personnel should wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation.
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Storage: The compound is relatively stable.[6] It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
Conclusion
3-Methoxy-5-methylbenzoic acid (CAS: 62089-34-3) is a prime example of a molecular workhorse in modern organic and medicinal chemistry. Its value is derived not from its own biological activity, but from the potential locked within its structure. The strategic placement of its functional groups provides a robust and versatile platform for synthetic chemists to build upon, enabling the exploration of new chemical space and the development of next-generation therapeutics. For researchers and drug development professionals, a thorough understanding of this intermediate's properties, synthesis, and reactive potential is essential for leveraging its capabilities to their fullest extent.
References
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Cas no 62089-34-3 (3-Methoxy-5-methylbenzoic acid) . Kuujia. [Link]
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3-Methoxy-5-methylbenzoic acid . Lead Sciences. [Link]
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3-Methoxy-5-methylbenzoic acid(CAS#:62089-34-3) . Chemsrc. [Link]
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The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate . Srini Chem. [Link]
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